molecular formula C13H12N2O2 B6413587 6-Amino-3-(4-methylphenyl)picolinic acid, 95% CAS No. 1261957-74-7

6-Amino-3-(4-methylphenyl)picolinic acid, 95%

Cat. No. B6413587
CAS RN: 1261957-74-7
M. Wt: 228.25 g/mol
InChI Key: PFXSWFYHTQAHLV-UHFFFAOYSA-N
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Description

6-Amino-3-(4-methylphenyl)picolinic acid (6-AMPPA) is an organic compound with the molecular formula C10H10N2O2. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. 6-AMPPA is a white, crystalline solid with a melting point of 123-125 °C. It is insoluble in water but soluble in many organic solvents. 6-AMPPA has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Mechanism of Action

6-Amino-3-(4-methylphenyl)picolinic acid, 95% is believed to act as an enzyme inhibitor, which means it blocks or reduces the activity of certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body, and when they are inhibited, the reactions they catalyze are slowed or stopped. 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant effects, which may be beneficial in preventing cellular damage caused by oxidative stress. It has also been found to inhibit the activity of several enzymes, which may have implications for drug metabolism. In addition, 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-tumor effects, which may be beneficial in treating certain diseases.

Advantages and Limitations for Lab Experiments

6-Amino-3-(4-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is soluble in many organic solvents, making it easy to handle and store. However, 6-Amino-3-(4-methylphenyl)picolinic acid, 95% is insoluble in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research into 6-Amino-3-(4-methylphenyl)picolinic acid, 95%. One potential area of research is to investigate its potential as an enzyme inhibitor. Another potential area of research is to investigate its potential as an antioxidant, anti-inflammatory, and anti-tumor agent. Finally, further research could be conducted to explore its potential as a building block for the synthesis of other compounds.

Synthesis Methods

6-Amino-3-(4-methylphenyl)picolinic acid, 95% can be synthesized from 4-methylphenol and oxalic acid in an acid-catalyzed reaction. The reaction is carried out at a temperature of 80-90 °C and a pressure of 15-20 bar. The reaction mixture is then cooled and the product is isolated by filtration. The product can be purified by recrystallization from ethanol.

Scientific Research Applications

6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been used in scientific research applications due to its unique properties. It has been used as a building block for the synthesis of various pharmaceuticals, dyes, and other compounds. It has also been used as an enzyme inhibitor, and as an intermediate in the synthesis of other compounds. 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been used in the synthesis of various drugs, such as antibiotics, antifungals, and anticancer agents.

properties

IUPAC Name

6-amino-3-(4-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-8-2-4-9(5-3-8)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXSWFYHTQAHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-methylphenyl)picolinic acid

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